molecular formula C8H5ClFNS B034655 5-Fluoro-2-chloromethylbenzothiazole CAS No. 110704-60-4

5-Fluoro-2-chloromethylbenzothiazole

Cat. No. B034655
CAS RN: 110704-60-4
M. Wt: 201.65 g/mol
InChI Key: ACVAICWJHHSMGT-UHFFFAOYSA-N
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Description

5-Fluoro-2-chloromethylbenzothiazole is a chemical compound that likely belongs to the class of organic compounds known as benzothiazoles, which are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazoles can generally be synthesized through several methods. One common method involves the cyclization of 2-aminobenzenethiols .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring fused to a thiazole ring, with a fluorine atom attached to the 5-position and a chloromethyl group attached to the 2-position .

properties

IUPAC Name

2-(chloromethyl)-5-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVAICWJHHSMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar manner, starting with 2-chloromethyl-5-trifluoromethylbenzothiazole and 3-hydroxy benzyl alcohol and following this procedure, 3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol was prepared, m.p. 117°-119° C., 2-chloromethyl-5-fluorobenzothiazole and 2,7-dihydroxynaphthalene gave 2-(5-fluorobenzothiazol-2-ylmethoxy)-7-hydroxynaphthalene, m.p. 218°-220° C., 2-chloromethyl-6-fluoroquinoline and m-resorcinol gave 3-(6-fluorocruinol-2-ylmethoxy)phenol, m.p. 146°-148° C. and 2-chloromethyl-5-fluorobenzothiazol and methyl 3-hydroxymandelate gave methyl 3-(5-fluorobenzothiazol-2-ylmethoxy)mandelate, m.p. 99°-101° C.
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